N-(3,4-dichlorophenyl)undecanamide
Description
N-(3,4-Dichlorophenyl)undecanamide is a synthetic amide derivative characterized by an undecanamide chain (11-carbon aliphatic backbone) linked to a 3,4-dichlorophenyl moiety. The 3,4-dichlorophenyl group is a common pharmacophore in medicinal chemistry, known for enhancing lipophilicity and influencing receptor binding due to its electron-withdrawing properties.
Properties
Molecular Formula |
C17H25Cl2NO |
|---|---|
Molecular Weight |
330.3 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)undecanamide |
InChI |
InChI=1S/C17H25Cl2NO/c1-2-3-4-5-6-7-8-9-10-17(21)20-14-11-12-15(18)16(19)13-14/h11-13H,2-10H2,1H3,(H,20,21) |
InChI Key |
BCLXIHFGTJFMOG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC(=O)NC1=CC(=C(C=C1)Cl)Cl |
Canonical SMILES |
CCCCCCCCCCC(=O)NC1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The 3,4-dichlorophenyl group is a critical structural feature in several pharmacologically active compounds. Key analogs include:
| Compound Name | Substituents/Backbone | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| N-(3,4-Dichlorophenyl)undecanamide | Undecanamide chain | ~371.3 | Amide, aliphatic chain |
| BD 1008 | Ethylamine-pyrrolidinyl dihydrobromide | ~524.2 | Dihydrobromide salt, pyrrolidine |
| BD 1047 | Ethylamine-dimethylamino dihydrobromide | ~482.2 | Dihydrobromide salt, dimethylamine |
| (E)-N-(3,5-Bis(trifluoromethyl)phenyl)-3-(3,4-dichlorophenyl)acrylamide (1f) | Acrylamide backbone | ~485.2 | Trifluoromethyl, acrylamide |
| Linuron Metabolites (e.g., N-(3,4-dichlorophenyl)-N´-methylurea) | Urea backbone | ~235.1 | Urea, methyl group |
Structural Insights :
- Backbone Variability : Unlike BD 1008/1047 (sigma receptor ligands with ethylamine salts) , this compound features a long aliphatic chain, likely enhancing membrane permeability and altering pharmacokinetics.
- Urea-based metabolites () exhibit distinct hydrogen-bonding capabilities, influencing metabolic stability and environmental persistence .
Antitumor Activity
Compound 1f and related 3,4-dichlorophenyl acrylamides demonstrated significant in vitro antitumor activity against gastric cancer cells (AGS and BGC-823) via MTT assays, with IC₅₀ values in the low micromolar range. The trifluoromethyl and dichlorophenyl groups synergistically enhance cytotoxicity, likely through apoptosis induction .
Receptor Binding Profiles
BD 1008 and BD 1047 are sigma-1 receptor antagonists with high affinity (Ki < 10 nM). Their ethylamine-pyrrolidinyl/dimethylamino groups facilitate ionic interactions with receptor sites, unlike the neutral undecanamide chain, which may limit sigma receptor engagement .
Metabolic and Environmental Impact
Linuron metabolites, such as N-(3,4-dichlorophenyl)-N´-methylurea, exhibit environmental persistence due to urea stability. Their high purity (>99.5%) suggests efficient synthetic routes, whereas undecanamide derivatives may require more complex purification steps .
Yields and Purity
- Indazole derivatives () showed variable yields (27–84%), influenced by heterocyclic complexity (e.g., quinazoline vs. pyrimidine) .
- Linuron metabolites achieved >99.5% purity via industrial synthesis (Hoëchst AG), highlighting scalability advantages over research-grade amides .
Spectroscopic Characterization
NMR data for indazole analogs () revealed distinct δ values for aromatic protons (7.2–8.5 ppm) and carbons (110–150 ppm), consistent with electron-withdrawing effects from chlorine atoms. The undecanamide’s aliphatic chain would display characteristic signals at δ 1.2–1.6 ppm (CH₂) and δ 2.1–2.4 ppm (CONH) in $ ^1H $ NMR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
